molecular formula C25H26N4O3 B11454588 7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11454588
M. Wt: 430.5 g/mol
InChI Key: KSKWOGZHOPFEBQ-UHFFFAOYSA-N
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Description

“7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introducing the hydroxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions.

    Piperazine Ring Formation: The piperazine ring can be introduced via a condensation reaction with suitable amines.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Employing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.

    Reduction: Reduction reactions could target the quinazolinone core or the piperazine ring.

    Substitution: Various substitution reactions can occur, especially involving the phenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

Medicine

    Therapeutic Potential: Investigated for its potential use in treating conditions such as cancer, inflammation, and neurological disorders.

Industry

    Pharmaceuticals: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of “7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” would involve its interaction with specific molecular targets. This could include:

    Binding to Receptors: Interacting with cellular receptors to modulate biological pathways.

    Enzyme Inhibition: Inhibiting enzymes that play a role in disease progression.

    Signal Transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and varying functional groups.

Uniqueness

“7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one” is unique due to its specific combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O3

Molecular Weight

430.5 g/mol

IUPAC Name

7-(2-hydroxyphenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H26N4O3/c1-32-24-9-5-3-7-21(24)28-10-12-29(13-11-28)25-26-16-19-20(27-25)14-17(15-23(19)31)18-6-2-4-8-22(18)30/h2-9,16-17,30H,10-15H2,1H3

InChI Key

KSKWOGZHOPFEBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5O

Origin of Product

United States

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